molecular formula C23H26N4O3 B11118637 2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(propan-2-yl)piperazin-1-yl]ethanone

2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(propan-2-yl)piperazin-1-yl]ethanone

Cat. No.: B11118637
M. Wt: 406.5 g/mol
InChI Key: TVFGWYGSRVBUKB-UHFFFAOYSA-N
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Description

2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common route includes the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, aldehydes, and cyclic anhydrides . The reaction is often carried out in a NaOH-DMSO medium at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The phenyl and piperazine groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce new functional groups to the phenyl or piperazine rings .

Scientific Research Applications

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can act as a pharmacophore, interacting with enzymes or receptors in biological systems. The piperazine moiety may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Oxadiazole:

    1,3,4-Oxadiazole: Another regioisomer with potential medicinal and industrial applications.

Uniqueness

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one is unique due to its combination of the oxadiazole ring, phenyl group, and piperazine moiety

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-(4-propan-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C23H26N4O3/c1-17(2)26-12-14-27(15-13-26)21(28)16-29-20-10-8-19(9-11-20)23-24-22(25-30-23)18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3

InChI Key

TVFGWYGSRVBUKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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